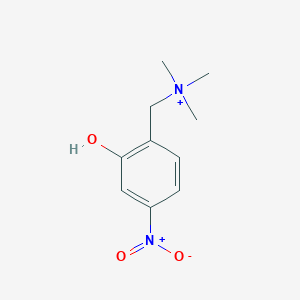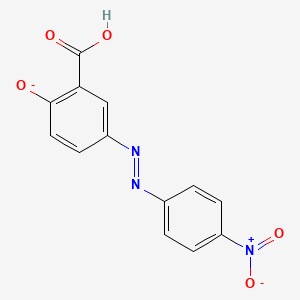![molecular formula C14H11N3O3S B11709293 Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]- CAS No. 56437-98-0](/img/structure/B11709293.png)
Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenzoyl)-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a nitrobenzoyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzoyl)-1-phenylthiourea typically involves the reaction of 4-nitrobenzoyl chloride with phenylthiourea. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for 3-(4-nitrobenzoyl)-1-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrobenzoyl)-1-phenylthiourea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Reduction Reagents: Hydrogen gas, palladium on carbon, or other suitable reducing agents.
Substitution Reagents: Alkyl halides or acyl halides in the presence of a base.
Major Products
Reduction Product: 3-(4-Aminobenzoyl)-1-phenylthiourea.
Substitution Products: Various substituted thiourea derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-Nitrobenzoyl)-1-phenylthiourea has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrobenzoyl)-1-phenylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thiourea moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Nitrobenzoyl)-1-phenylthiourea: Unique due to the presence of both nitrobenzoyl and thiourea groups.
4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of various nitrobenzoyl derivatives.
Phenylthiourea: A simpler thiourea derivative without the nitrobenzoyl group.
Uniqueness
3-(4-Nitrobenzoyl)-1-phenylthiourea is unique due to its combination of a nitrobenzoyl group and a thiourea moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
56437-98-0 |
|---|---|
Fórmula molecular |
C14H11N3O3S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
4-nitro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-6-8-12(9-7-10)17(19)20)16-14(21)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,18,21) |
Clave InChI |
CLUCQDRQMGVTGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)

![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11709288.png)
